2-[3-({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol
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Overview
Description
2-[3-({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol is a complex organic compound that features a pyrazole ring substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol typically involves multiple steps. . The reaction conditions often require low temperatures and the use of specific reagents such as trifluoromethyl iodide.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
2-[3-({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[3-({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-[3-({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling .
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-(trifluoromethyl)-1H-pyrazole: A simpler pyrazole derivative with similar chemical properties.
5-trifluoromethyl-1,2,4-triazole: Another trifluoromethyl-substituted heterocycle with distinct applications.
3-methyl-1-(2,3,5,6-tetrafluoro-phenyl)-5-trifluoromethyl-1H-pyrazole: A related compound with additional fluorine substitutions
Uniqueness
2-[3-({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol is unique due to its dual pyrazole rings and the presence of a trifluoromethyl group. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C11H14F3N5O |
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Molecular Weight |
289.26 g/mol |
IUPAC Name |
2-[3-[[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methylamino]pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C11H14F3N5O/c1-18-10(11(12,13)14)8(7-16-18)6-15-9-2-3-19(17-9)4-5-20/h2-3,7,20H,4-6H2,1H3,(H,15,17) |
InChI Key |
WLKWAZSCZHKQGX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)CNC2=NN(C=C2)CCO)C(F)(F)F |
Origin of Product |
United States |
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